molecular formula C7H10N2O3 B1431862 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid CAS No. 1368855-13-3

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1431862
CAS RN: 1368855-13-3
M. Wt: 170.17 g/mol
InChI Key: NWFHWHIXDXSMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid, also known as MEIC, is an organic compound with a variety of applications in scientific research. MEIC is a carboxylic acid derivative of imidazole, a heterocyclic aromatic organic compound, and is used as a building block in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, and as a reagent in bioconjugation reactions. MEIC has several advantages in comparison to other carboxylic acid derivatives of imidazole, including its low cost, easy synthesis, and stability in aqueous solutions.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is used in a variety of scientific research applications, including bioconjugation, drug delivery, and enzyme inhibition. 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid can be used in bioconjugation reactions to attach a variety of molecules to proteins, such as antibodies, enzymes, and peptides. It is also used in drug delivery applications, as it can be used to attach drugs to proteins or other molecules to improve their delivery to target tissues. Finally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid can be used to inhibit enzymes, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450s and glutathione S-transferases.

Mechanism Of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is not fully understood, however, it is thought to involve the formation of a covalent bond between the carboxylic acid group of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid and the amine group of the target molecule. This covalent bond is then stabilized by hydrogen bonding and electrostatic interactions. Additionally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid has been shown to interact with the active sites of enzymes, leading to inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid are not well understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450s and glutathione S-transferases. Additionally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid has been used in drug delivery applications, as it can be used to attach drugs to proteins or other molecules to improve their delivery to target tissues.

Advantages And Limitations For Lab Experiments

The main advantage of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is its low cost and easy synthesis, which makes it an attractive option for laboratory experiments. Additionally, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is stable in aqueous solutions, which makes it ideal for use in aqueous-based experiments. The main limitation of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.

Future Directions

There are several potential future directions for research on 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid, including further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and enzyme inhibition. Additionally, further research into the synthesis methods of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid could lead to more efficient and cost-effective methods of synthesis. Finally, further research into the structure-activity relationships of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid could lead to the development of more effective and selective inhibitors of enzymes.

properties

IUPAC Name

1-(2-methoxyethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-3-2-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFHWHIXDXSMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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